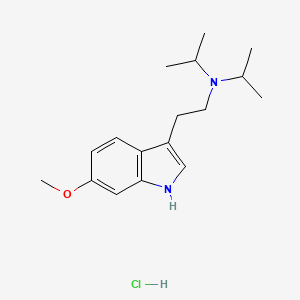

6-甲氧基 DiPT(盐酸盐)

科学研究应用

6-甲氧基 DiPT (盐酸盐) 主要用作科学研究中的分析参考物质。其应用包括:

化学: 用作色谱法和质谱法等分析方法的标准物质。

生物学: 研究其对生物系统的潜在影响,尽管详细研究有限。

医学: 研究其类似于其他色胺衍生物的潜在精神活性。

工业: 用于分析技术的开发和测试.

作用机制

6-甲氧基 DiPT (盐酸盐) 的作用机制尚不清楚。据信它主要作为 5-HT2A 受体的激动剂起作用,类似于其他色胺衍生物。 该受体参与神经传递的调节,并可能导致感觉知觉和情绪的改变 .

生化分析

Biochemical Properties

It is structurally categorized as a tryptamine .

Cellular Effects

The cellular effects of 6-methoxy DiPT (hydrochloride) are not well studied. Related compounds such as 5-MeO-DIPT have been shown to increase the release of dopamine (DA), serotonin (5-HT), and glutamate in rat striatum, nucleus accumbens, and frontal cortex

Molecular Mechanism

Related compounds such as 5-MeO-DIPT act as a competitive inhibitor of the serotonin (5-HT) transporter (SERT), having lower affinity for the dopamine (DA) transporter (DAT) but with high affinity for 5-HT2A, 5-HT2C, and 5-HT1A receptors

Temporal Effects in Laboratory Settings

Related compounds such as 5-MeO-DIPT have been shown to cause changes in neurotransmitter release over time

Dosage Effects in Animal Models

The effects of different dosages of 6-methoxy DiPT (hydrochloride) in animal models are not well studied. Related compounds such as 5-MeO-DIPT have been shown to cause changes in neurotransmitter release at different dosages

Metabolic Pathways

Related compounds such as 5-MeO-DIPT have been shown to undergo O-demethylation to form 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT), direct hydroxylation on position 6 of the aromatic ring, and N-deisopropylation

准备方法

6-甲氧基 DiPT (盐酸盐) 的合成涉及多个步骤,从合适的吲哚衍生物开始。合成路线通常包括:

吲哚核的形成: 这可以通过费歇尔吲哚合成或其他方法实现。

在 6 位取代: 在吲哚环的 6 位引入甲氧基。

二异丙基胺基的连接: 此步骤涉及吲哚氮与二异丙基胺的烷基化。

盐酸盐的形成: 最后一步是通过用盐酸处理,将游离碱转化为其盐酸盐.

工业生产方法将遵循类似的合成路线,但规模更大,并针对产率和纯度进行优化。

化学反应分析

6-甲氧基 DiPT (盐酸盐) 可以发生各种化学反应,包括:

氧化: 在强氧化条件下,甲氧基可以被氧化。

还原: 吲哚环可以在特定条件下被还原。

取代: 在适当的条件下,甲氧基可以被其他官能团取代。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲核试剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

相似化合物的比较

6-甲氧基 DiPT (盐酸盐) 可以与其他类似化合物进行比较,例如:

5-甲氧基-N,N-二异丙基色胺 (5-MeO-DiPT): 以其精神活性而闻名,并作为 5-HT2A 受体的激动剂起作用.

5-甲氧基-N-甲基-N-异丙基色胺 (5-MeO-MiPT): 结构和作用相似,常被用作 5-MeO-DiPT 的替代品.

N,N-二甲基色胺 (DMT): 一种具有类似色胺结构的著名精神活性化合物.

生物活性

6-Methoxy DiPT (hydrochloride), also known as 6-MeO-DiPT, is a synthetic tryptamine derivative that has garnered attention for its psychoactive properties. This compound is structurally related to other hallucinogenic substances, such as 5-MeO-DIPT, and exhibits significant biological activity primarily through interactions with serotonin receptors. This article reviews the biological activity of 6-methoxy DiPT, focusing on its pharmacological effects, neurotoxicity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

6-Methoxy DiPT belongs to the tryptamine class of compounds, characterized by the presence of an indole ring structure. The specific chemical formula is C14H20N2O2•HCl, and it is recognized for its ability to interact with various neurotransmitter systems, particularly those involving serotonin.

The primary mechanism of action of 6-methoxy DiPT involves its affinity for serotonin receptors. It acts as a potent inhibitor of the serotonin transporter (SERT) and exhibits high affinity for several serotonin receptor subtypes, including:

- 5-HT1A

- 5-HT2A

- 5-HT2C

These interactions lead to increased levels of serotonin in synaptic clefts, contributing to its psychoactive effects.

Pharmacological Effects

Research indicates that 6-methoxy DiPT produces a range of pharmacological effects, including:

- Hallucinations : Users report visual and auditory hallucinations.

- Euphoria and Disinhibition : Enhanced sociability and mood elevation are commonly noted.

- Physiological Changes : Effects such as altered body temperature and increased corticosterone levels have been documented following administration.

Neurotoxic Effects

Studies have highlighted potential neurotoxic effects associated with 6-methoxy DiPT. For instance, research on related compounds like 5-MeO-DIPT has shown:

- DNA Damage : Induction of single and double-strand breaks in neuronal DNA.

- Altered Neurotransmitter Levels : Significant changes in dopamine (DA), serotonin (5-HT), and glutamate levels in various brain regions post-administration.

The neurotoxicity observed is dose-dependent, with higher doses correlating with more severe effects on cognitive function and memory in animal models.

Case Studies

A notable case study involved a healthy individual who ingested 25 mg of a related compound, leading to severe adverse effects including rhabdomyolysis and acute behavioral disturbances. This highlights the potential dangers associated with misuse of tryptamine derivatives like 6-methoxy DiPT.

Research Findings

The following table summarizes key findings from studies investigating the biological activity of 6-methoxy DiPT and related compounds:

属性

IUPAC Name |

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)9-8-14-11-18-17-10-15(20-5)6-7-16(14)17;/h6-7,10-13,18H,8-9H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTYQCAKEMLWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC1=CNC2=C1C=CC(=C2)OC)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。